

A Comparative Guide to Lead(II) Thiocyanate and Lead(II) Iodide in Perovskites

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Compound of Interest

Compound Name: Lead(II) thiocyanate

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For researchers, scientists, and professionals in drug development, the choice of precursor materials is critical in the fabrication of high-performance perovskite-based devices. This guide provides an objective comparison of perovskites synthesized with lead(II) iodide as the sole lead source versus those incorporating **lead(II) thiocyanate** as an additive. The inclusion of experimental data, detailed protocols, and visualizations aims to facilitate informed decisions in material selection and process optimization.

Executive Summary

Lead(II) iodide is the conventional and most widely used lead precursor in the fabrication of perovskite solar cells. However, recent research has demonstrated that the introduction of **lead(II) thiocyanate** as an additive to lead(II) iodide-based precursor solutions can significantly enhance the morphological, optoelectronic, and stability properties of the resulting perovskite films. This guide will delve into the comparative performance of perovskite solar cells fabricated with and without **lead(II) thiocyanate**, supported by experimental findings.

Performance Comparison: The Impact of Lead(II) Thiocyanate Additive

The addition of **lead(II) thiocyanate** to lead(II) iodide-based perovskite precursor solutions has been shown to yield notable improvements in key performance metrics of perovskite solar cells. The following tables summarize the quantitative data from various studies, comparing devices with and without the thiocyanate additive.

Table 1: Photovoltaic Performance of Tin-Based Perovskite Solar Cells with and without **Lead(II) Thiocyanate** Additive

Precursor Composition	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm ²)	Fill Factor (FF) (%)	Reference
MASnI ₃	0.87	0.30	5.37	54	[1]
MASnI ₃ with 20% Pb(SCN) ₂	6.03	0.54	17.69	66	[1]

Table 2: Performance of Wide-Bandgap Perovskite Solar Cells with and without **Lead(II) Thiocyanate** Additive

Perovskite Composition	Additive	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Current Density (Jsc, JV) (mA cm ⁻²)	Reference
Cs _{0.1} FA _{0.9} PbI _{1.4} Br _{1.6}	None	9.37	-	-	[2]
Cs _{0.1} FA _{0.9} PbI _{1.4} Br _{1.6}	2% Pb(SCN) ₂	13.66	1.27	14.19	[2]

Table 3: Synergistic Effects of **Lead(II) Thiocyanate** and Solvent Annealing on Wide-Bandgap Perovskite Solar Cells

Perovskite Composition	Treatment	Average Power Conversion Efficiency (PCE) (%) (Reverse Scan)	Average Open-Circuit Voltage (Voc) (V) (Reverse Scan)	Reference
FA0.8Cs0.2Pb(I0.7Br0.3)3	None	13.44 ± 0.48	-	[3] [4] [5]
FA0.8Cs0.2Pb(I0.7Br0.3)3	1% Pb(SCN)2 + Solvent Annealing	17.68 ± 0.36	1.23 ± 0.01	[3] [4] [5]

Table 4: Impact of **Lead(II) Thiocyanate** on Perovskite Film Properties

Perovskite Composition	Additive	Average Grain Size (µm)	Carrier Lifetime (ns)	Reference
Cs0.1FA0.9PbI1.4Br1.6	None	0.134	25.92	[2]
Cs0.1FA0.9PbI1.4Br1.6	2% Pb(SCN)2	2.27	224.27	[2]
FA0.8Cs0.2Pb(I0.7Br0.3)3	None	0.066 ± 0.024	330	[3] [4] [5]
FA0.8Cs0.2Pb(I0.7Br0.3)3	1% Pb(SCN)2 + Solvent Annealing	1.036 ± 0.317	>1000	[3] [4] [5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative experimental protocols for the fabrication of perovskite solar cells, both with a standard lead(II) iodide precursor and with the inclusion of a **lead(II) thiocyanate** additive.

Protocol 1: Fabrication of a Standard MAPbI₃ Perovskite Solar Cell (One-Step Solution Processing)

This protocol describes a common method for fabricating a methylammonium lead iodide (MAPbI₃) perovskite solar cell.

- Substrate Preparation:
 - Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.
- Electron Transport Layer (ETL) Deposition:
 - A compact TiO₂ blocking layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds, followed by sintering at 500°C for 30 minutes.
 - A mesoporous TiO₂ layer is then deposited by spin-coating a TiO₂ paste (e.g., Dyesol 18NR-T) diluted in ethanol at 5000 rpm for 30 seconds, followed by sintering at 500°C for 30 minutes.
- Perovskite Layer Deposition (One-Step Method):
 - A perovskite precursor solution is prepared by dissolving 1.2 M of lead(II) iodide (PbI₂) and 1.2 M of methylammonium iodide (MAI) in a mixed solvent of anhydrous N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).
 - The precursor solution is spin-coated onto the mesoporous TiO₂ layer in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
 - During the second step, an anti-solvent (e.g., chlorobenzene or toluene) is dripped onto the spinning substrate about 10-15 seconds before the end of the program to induce rapid crystallization.

- The film is then annealed at 100°C for 10-15 minutes.
- Hole Transport Layer (HTL) Deposition:
 - A solution of 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (spiro-OMeTAD) is prepared by dissolving it in chlorobenzene, with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).
 - The HTL solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.
- Electrode Deposition:
 - Finally, a gold or silver back electrode (80-100 nm) is deposited by thermal evaporation under high vacuum.

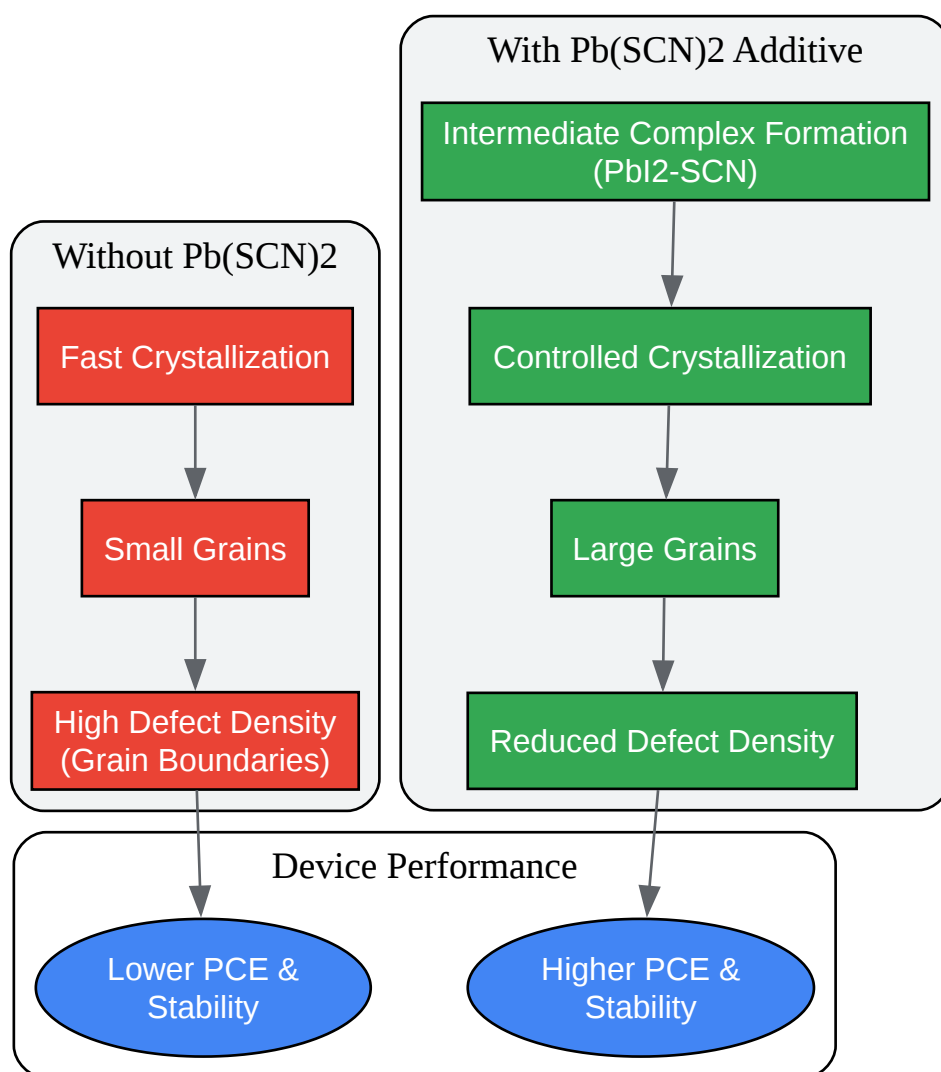
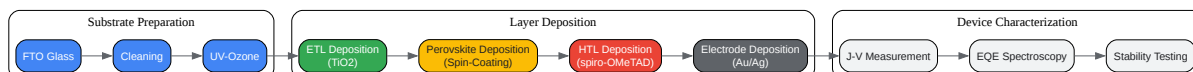
Protocol 2: Fabrication of a Perovskite Solar Cell with a Lead(II) Thiocyanate Additive

This protocol is a modification of the one-step solution processing method, incorporating **lead(II) thiocyanate** into the precursor solution.

- Substrate and ETL Preparation: Steps 1 and 2 are identical to Protocol 1.
- Modified Perovskite Layer Deposition:
 - A modified perovskite precursor solution is prepared by dissolving lead(II) iodide, methylammonium iodide (or other organic cations like formamidinium iodide), and a specific molar percentage of **lead(II) thiocyanate** ($\text{Pb}(\text{SCN})_2$) in a suitable solvent mixture (e.g., DMF:DMSO). For example, to prepare a solution with 2 mol% $\text{Pb}(\text{SCN})_2$, the molar ratio of PbI_2 :MAI: $\text{Pb}(\text{SCN})_2$ would be 0.98:1:0.02.
 - The spin-coating, anti-solvent treatment, and annealing steps are carried out as described in Protocol 1, step 3. The annealing parameters might be slightly adjusted to optimize film formation.
- HTL and Electrode Deposition: Steps 4 and 5 are identical to Protocol 1.

Visualizing the Process and Mechanism

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the proposed mechanisms of action.



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